Isotiquimide

概述

描述

异喹啉酰胺是一种化学化合物,在化学、生物学、医药和工业等各个领域具有重要的应用。它以其独特的化学结构和性质而闻名,使其成为科学研究和工业应用中宝贵的化合物。

准备方法

合成路线和反应条件

异喹啉酰胺的合成涉及多个步骤,包括使用特定的试剂和催化剂。 一种常见的方法涉及钯催化的邻碘苯甲醛叔丁基亚胺与芳基和烯基取代的末端炔烃的偶联,随后进行铜催化的环化 。该方法可提供优异的产率和较短的反应时间。 另一种方法涉及使用铜(I)催化的2-溴芳基酮、末端炔烃和CH3CN的串联反应,该反应能有效地产生高度官能化的异喹啉 .

工业生产方法

异喹啉酰胺的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。使用先进的催化体系和连续流动反应器可以提高生产过程的效率和可扩展性。

化学反应分析

反应类型

异喹啉酰胺会经历各种化学反应,包括氧化、还原和取代反应。这些反应由特定的试剂和条件促进。

常见试剂和条件

氧化: 异喹啉酰胺可以使用诸如高锰酸钾或三氧化铬之类的试剂在酸性条件下氧化。

还原: 异喹啉酰胺的还原可以在钯催化剂存在下使用氢气来实现。

取代: 涉及异喹啉酰胺的取代反应通常使用诸如氢化钠或二异丙基氨基锂(LDA)之类的试剂在无水条件下进行。

主要产物

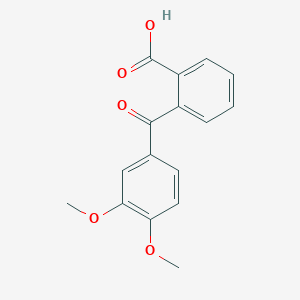

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,异喹啉酰胺的氧化可以产生喹啉衍生物,而还原可以产生异喹啉衍生物。

科学研究应用

异喹啉酰胺在科学研究中有着广泛的应用:

化学: 它被用作合成复杂有机分子的构建块。

生物学: 研究异喹啉酰胺衍生物的潜在生物活性,包括抗菌和抗癌特性。

医药: 它正在研究其在药物开发中的潜在用途,特别是针对特定的分子途径。

工业: 异喹啉酰胺用于生产染料、颜料和其他工业化学品 .

作用机制

异喹啉酰胺的作用机制涉及它与特定分子靶标和途径的相互作用。它可以作为某些酶的抑制剂或激活剂,导致细胞过程发生变化。 确切的分子靶标和途径取决于具体的应用以及正在研究的异喹啉酰胺衍生物的结构 .

相似化合物的比较

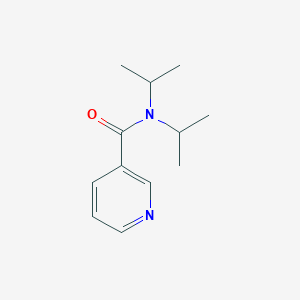

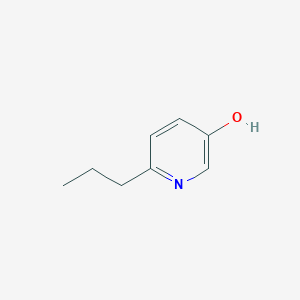

异喹啉酰胺可以与其他类似化合物进行比较,例如异喹啉和喹啉衍生物。这些化合物具有相似的化学结构,但在其特定的官能团和性质方面有所不同。 异喹啉酰胺因其特定的取代模式以及赋予其独特化学和生物活性的某些官能团的存在而独一无二 .

类似化合物列表

- 异喹啉

- 喹啉

- 咪唑

- 吡啶

异喹啉酰胺以其独特的性质组合而脱颖而出,使其成为各种科学和工业应用中宝贵的化合物。

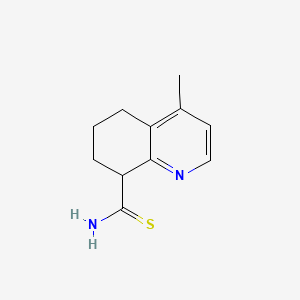

属性

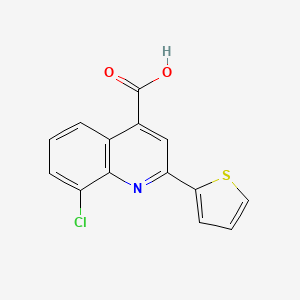

CAS 编号 |

56717-18-1 |

|---|---|

分子式 |

C11H14N2S |

分子量 |

206.31 g/mol |

IUPAC 名称 |

4-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |

InChI |

InChI=1S/C11H14N2S/c1-7-5-6-13-10-8(7)3-2-4-9(10)11(12)14/h5-6,9H,2-4H2,1H3,(H2,12,14) |

InChI 键 |

PWPWEYFVLITGNU-UHFFFAOYSA-N |

SMILES |

CC1=C2CCCC(C2=NC=C1)C(=S)N |

规范 SMILES |

CC1=C2CCCC(C2=NC=C1)C(=S)N |

产品来源 |

United States |

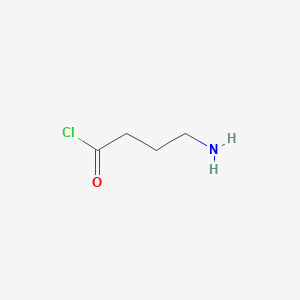

Synthesis routes and methods I

Procedure details

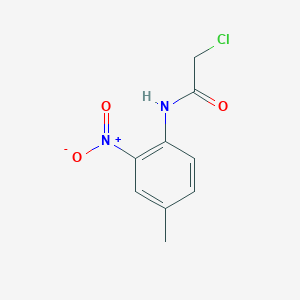

Synthesis routes and methods II

Procedure details

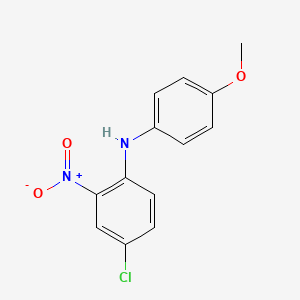

Synthesis routes and methods III

Procedure details

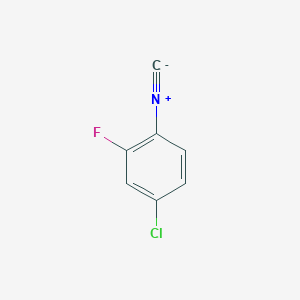

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal](/img/structure/B1622119.png)

![{2-chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1622124.png)